molecular formula C9H6Br2N2 B13210253 5,7-Dibromoquinolin-3-amine

5,7-Dibromoquinolin-3-amine

Cat. No.: B13210253
M. Wt: 301.96 g/mol
InChI Key: YHSKDWHWFFXVBY-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of bromine atoms at positions 5 and 7, along with an amine group at position 3, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromoquinolin-3-amine typically involves the bromination of quinoline derivatives. One common method is the reaction of 8-hydroxyquinoline with bromine in chloroform, which yields 5,7-dibromo-8-hydroxyquinoline. This intermediate can then be converted to this compound through further chemical modifications .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromoquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

5,7-Dibromoquinolin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    5,7-Dibromo-8-hydroxyquinoline: Similar in structure but with a hydroxyl group at position 8.

    Quinoline-8-amine: Another quinoline derivative with an amine group at position 8.

    5,7-Dichloroquinolin-3-amine: Similar structure but with chlorine atoms instead of bromine.

Uniqueness: 5,7-Dibromoquinolin-3-amine is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Biological Activity

5,7-Dibromoquinolin-3-amine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a quinoline ring substituted with two bromine atoms at positions 5 and 7 and an amino group at position 3. Its molecular formula is C9H6Br2N2C_9H_6Br_2N_2 with a molecular weight of approximately 301.96 g/mol. The presence of bromine enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal applications.

PropertyValue
Molecular FormulaC9H6Br2N2C_9H_6Br_2N_2
Molecular Weight301.96 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H6Br2N2/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-4H,12H2

Synthesis

The synthesis of this compound typically involves bromination of quinoline derivatives. A common method includes reacting 8-hydroxyquinoline with bromine in chloroform to yield an intermediate, which can be further modified to obtain the target compound. This synthetic route requires careful control of reaction conditions to maximize yield and purity.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies demonstrate that it may inhibit bacterial growth by interfering with DNA synthesis or enzyme activity related to metabolism.
  • Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells. It appears to disrupt cell division processes and may inhibit specific pathways involved in tumor growth .
  • Enzyme Inhibition : The compound interacts with enzymes critical for metabolic pathways, potentially modulating these pathways and influencing cellular functions.

The mechanism by which this compound exerts its biological effects involves several biochemical interactions:

  • Enzyme Interaction : It can inhibit the activity of specific enzymes linked to metabolic processes.
  • DNA Interference : The compound may disrupt DNA replication and repair mechanisms, contributing to its anticancer effects.

These interactions underscore the compound's potential as a therapeutic agent in various medical applications.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli, finding significant inhibition at low concentrations. The results suggest that the compound could serve as a basis for developing new antibiotics.
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines (e.g., HeLa cells) demonstrated that treatment with this compound led to increased rates of apoptosis compared to untreated controls. Flow cytometry analysis confirmed these findings .

Properties

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

5,7-dibromoquinolin-3-amine

InChI

InChI=1S/C9H6Br2N2/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-4H,12H2

InChI Key

YHSKDWHWFFXVBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)N)Br)Br

Origin of Product

United States

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